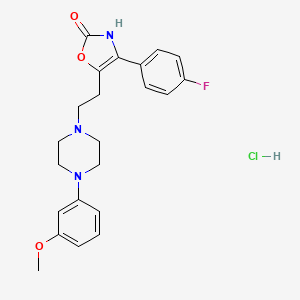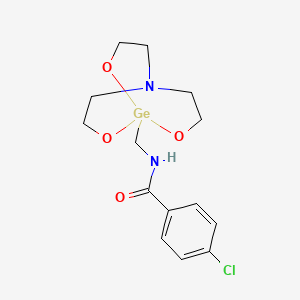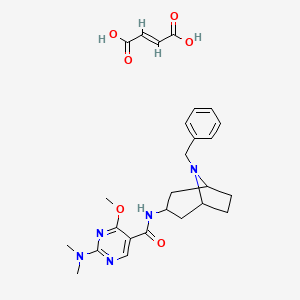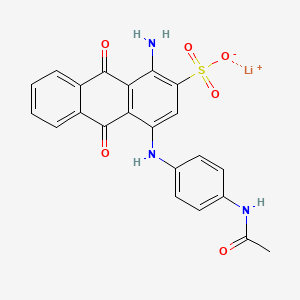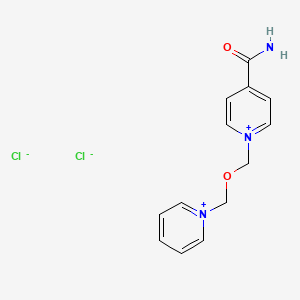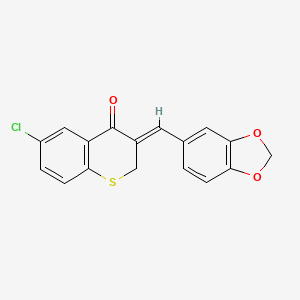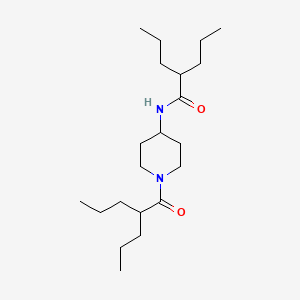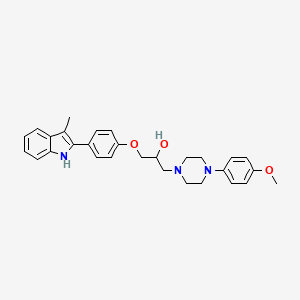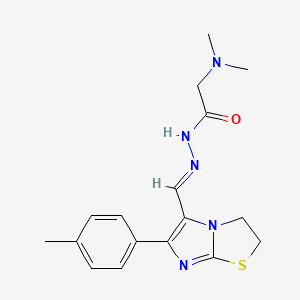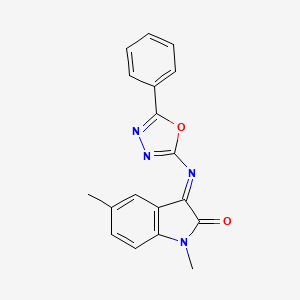
Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate is a chemical compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a triazine ring substituted with dichloro groups and an amino group, which is further connected to a toluene sulphonate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate typically involves a nucleophilic substitution reaction. The starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), undergoes substitution with an appropriate amine, such as 4-aminotoluene-3-sulphonic acid, in the presence of a base like sodium carbonate. The reaction is usually carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction. Microwave irradiation, in particular, has been shown to reduce reaction times and improve product purity .
化学反应分析
Types of Reactions
Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Condensation Reactions: It can form condensation products with other compounds containing reactive functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium carbonate or other bases are commonly used to facilitate the substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives with potential biological activities .
科学研究应用
Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate involves its interaction with biological macromolecules. The compound can bind to proteins and enzymes, disrupting their normal function. This binding is facilitated by the reactive triazine ring, which can form covalent bonds with nucleophilic sites on proteins. The molecular targets and pathways involved include bacterial cell wall synthesis and enzyme inhibition, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
- 4-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 2-(4-(4-Chloro-6-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylamino)-1,3,5-triazin-2-ylamino)phenylsulfonyl)ethyl hydrogen sulfate
Uniqueness
Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)toluene-3-sulphonate is unique due to its specific substitution pattern on the triazine ring and the presence of the toluene sulphonate moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .
属性
CAS 编号 |
94199-98-1 |
|---|---|
分子式 |
C10H7Cl2N4NaO3S |
分子量 |
357.15 g/mol |
IUPAC 名称 |
sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C10H8Cl2N4O3S.Na/c1-5-2-3-6(7(4-5)20(17,18)19)13-10-15-8(11)14-9(12)16-10;/h2-4H,1H3,(H,17,18,19)(H,13,14,15,16);/q;+1/p-1 |
InChI 键 |
FWMYYRQSLCZOOL-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



